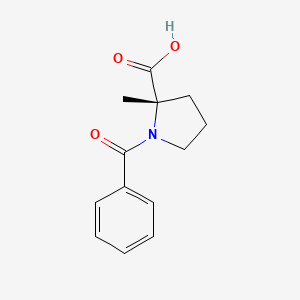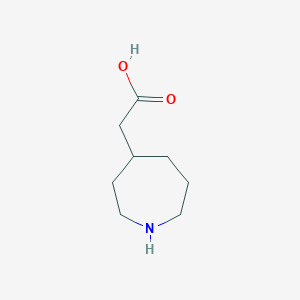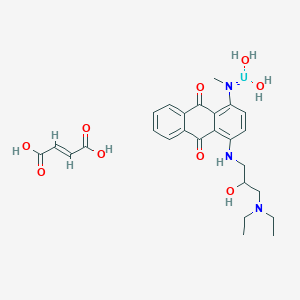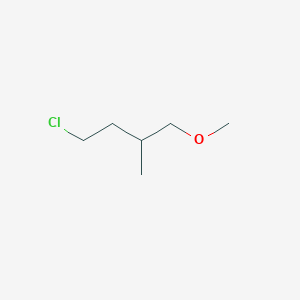
Phthalocyaninatoiron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalocyaninatoiron is a coordination compound consisting of an iron ion centrally coordinated to a phthalocyanine ligand. The phthalocyanine ligand is a large, planar, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is used in various applications due to its stability and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
Phthalocyaninatoiron can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of an iron salt, such as iron(II) chloride, under high-temperature conditions. The reaction typically requires a solvent like n-pentanol and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Another method involves the electrosynthesis of phthalocyanine complexes, which provides a one-stage, room-temperature preparation. This method is advantageous due to its simplicity and the ability to control the reaction conditions precisely .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through recrystallization and other separation techniques to ensure high quality .
化学反应分析
Types of Reactions
Phthalocyaninatoiron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form higher oxidation states of iron, such as iron(III) phthalocyanine.
Substitution: Axial ligand substitution reactions involve the replacement of ligands coordinated to the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide
Reducing Agents: Sodium borohydride
Solvents: Dimethyl sulfoxide, acetone, benzene
Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Major Products Formed
Oxidation: Iron(III) phthalocyanine
Reduction: Iron(I) phthalocyanine
Substitution: Various substituted this compound complexes depending on the ligands used.
科学研究应用
Phthalocyaninatoiron has a wide range of scientific research applications:
作用机制
The mechanism of action of phthalocyaninatoiron involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo changes in oxidation state, allowing it to participate in redox reactions. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s electronic properties .
相似化合物的比较
Phthalocyaninatoiron is unique due to its stability, electronic properties, and versatility in various applications. Similar compounds include:
Phthalocyaninatocobalt: Similar structure but with cobalt as the central metal ion.
Phthalocyaninatocopper: Contains copper as the central metal ion and is used in dye and pigment production.
Phthalocyaninatonickel: Nickel-centered phthalocyanine with applications in electronic devices and catalysis.
This compound stands out due to its specific electronic properties and stability, making it suitable for a broader range of applications compared to its counterparts .
属性
分子式 |
C32H16FeN8 |
|---|---|
分子量 |
568.4 g/mol |
IUPAC 名称 |
iron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChI 键 |
UHKHUAHIAZQAED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)

![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)




